(3-Chloro-5-fluorophenyl)methanesulfonyl chloride
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Overview
Description
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H5Cl2FO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3-chloro-5-fluorophenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-fluorophenyl)methanesulfonyl chloride typically involves the reaction of 3-chloro-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The process often includes purification steps such as recrystallization or distillation to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, nucleophiles such as amines or alcohols, and oxidizing or reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and sulfides, depending on the reaction conditions and reagents used .
Scientific Research Applications
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Chloro-5-fluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: The parent compound, which lacks the chloro and fluoro substituents.
(3-Chloro-4-fluorophenyl)methanesulfonyl chloride: A similar compound with the fluoro group at the 4-position instead of the 5-position.
(3,5-Dichlorophenyl)methanesulfonyl chloride: A compound with two chloro substituents instead of one chloro and one fluoro
Uniqueness
(3-Chloro-5-fluorophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable reagent in organic synthesis and various research applications .
Properties
Molecular Formula |
C7H5Cl2FO2S |
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Molecular Weight |
243.08 g/mol |
IUPAC Name |
(3-chloro-5-fluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-1-5(2-7(10)3-6)4-13(9,11)12/h1-3H,4H2 |
InChI Key |
CLNGPVFKLBVDPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
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